molecular formula C12H16ClNO4S B13294446 tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate

tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate

Cat. No.: B13294446
M. Wt: 305.78 g/mol
InChI Key: BIUHVPLBXDLCRN-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate (CAS 1892192-41-4) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. Its structure incorporates both a carbamate-protected amine and a highly reactive chlorosulfonyl group, making it a valuable bifunctional building block for constructing more complex molecules . The chlorosulfonyl group is particularly versatile, as it can undergo nucleophilic substitution reactions with various amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are commonly found in active pharmaceutical ingredients and agrochemicals, enabling researchers to explore novel compounds for a range of applications . The tert-butoxycarbonyl (Boc) protecting group allows for facile deprotection under mild acidic conditions to generate the primary amine, providing orthogonal reactivity for sophisticated multi-step synthetic sequences. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage its properties in the synthesis of specialized compounds, including those investigated for targeted protein degradation, such as bifunctional molecules like proteolysis-targeting chimeras (PROTACs) . Proper handling procedures should be followed, as reagents containing chlorosulfonyl groups are typically moisture-sensitive and require cold-chain storage and transportation .

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

tert-butyl N-[3-(chlorosulfonylmethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-5-9(7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

BIUHVPLBXDLCRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Formation of tert-Butyl Carbamate Intermediate

The tert-butyl carbamate group is typically introduced via carbamation reactions using tert-butyl carbamate derivatives such as N-BOC-D-Serine or tert-butyl carbamate reagents. A representative synthesis involves:

  • Starting Material: Aromatic amine derivatives such as benzylamine or substituted anilines.
  • Reagents: Isobutyl chlorocarbonate (i-BuOCOCl) as the carbamoylating agent.
  • Conditions: The reaction is performed in anhydrous ethyl acetate with N-methylmorpholine (NMM) as an acid scavenger.
  • Mechanism: Formation of a mixed acid anhydride intermediate, followed by condensation with the aromatic amine to yield the tert-butyl carbamate derivative.

This method is exemplified in the synthesis of related t-butyl carbamate derivatives used as intermediates for drugs like lacosamide.

Introduction of the Chlorosulfonylmethyl Group

The chlorosulfonylmethyl substituent is introduced onto the aromatic ring via chlorosulfonation reactions. This typically involves:

  • Starting Material: tert-Butyl N-phenylcarbamate or its derivatives.
  • Reagents: Chlorosulfonic acid or chlorosulfonylmethyl reagents.
  • Conditions: Controlled temperature to avoid overreaction or degradation; often performed under anhydrous conditions.
  • Outcome: Selective substitution at the meta position (3-position) relative to the carbamate group, yielding tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate.

This step demands careful control of reaction parameters to maintain the integrity of the carbamate group and to achieve regioselectivity.

Alternative Synthetic Routes and Optimization

Recent patent literature indicates efforts to optimize the synthesis for industrial scalability, focusing on:

  • Using neutral forms of reagents to reduce reaction medium viscosity and improve yields.
  • Avoiding excessive use of bases such as triethylamine to minimize side reactions and simplify purification.
  • Employing solvents like acetonitrile and fine-tuning reagent addition sequences to enhance reaction control and product purity.
Step Reagents/Conditions Purpose Notes
Carbamate formation Isobutyl chlorocarbonate, NMM, ethyl acetate Introduce tert-butyl carbamate group Anhydrous conditions; acid scavenger used
Chlorosulfonylmethylation Chlorosulfonic acid or chlorosulfonylmethyl reagent Introduce chlorosulfonylmethyl group Control temperature for regioselectivity
Optimization for scale-up Neutral reagents, acetonitrile, controlled base addition Improve yield and purity Reduce viscosity; industrially feasible
  • The carbamate formation step is well-established and yields high purity intermediates when performed under controlled anhydrous conditions.
  • Chlorosulfonylation requires careful temperature control to prevent decomposition of the carbamate moiety.
  • Industrial methods benefit from using neutral reagent forms to avoid reaction mass solidification and high viscosity, which complicate stirring and scale-up.
  • The reaction yield can be improved from approximately 85% to over 90% by optimizing reagent forms and addition order.
  • Solvent choice and base equivalents are critical parameters influencing reaction efficiency and product quality.

The preparation of this compound involves a strategic two-step synthesis: first, the formation of the tert-butyl carbamate intermediate using carbamoylating agents under anhydrous conditions, followed by the selective chlorosulfonylmethylation of the aromatic ring. Advances in synthetic methodology have focused on improving industrial scalability by optimizing reagent forms and reaction conditions to enhance yield and purity while minimizing operational challenges such as increased viscosity and complex purification. These methods are supported by patent literature and peer-reviewed chemical syntheses, ensuring their reliability and applicability in pharmaceutical and chemical research contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in substituent groups, backbone geometry, and functional reactivity. Below is a detailed comparison based on synthesis, reactivity, and applications, supported by data from diverse sources.

Reactivity and Functional Utility

  • Chlorosulfonyl Group: The target compound’s –SO₂Cl group is highly reactive in sulfonamide formation (e.g., with amines) or as a leaving group. Comparatively, the propyl–SO₂Cl derivative () may exhibit faster kinetics due to reduced steric hindrance, while the cyclobutyl analog () may show slower reactivity due to ring strain.
  • Carbamate Stability: The tert-butyl group universally protects the carbamate across analogs, but hydrolysis rates may differ. For instance, electron-deficient aromatic rings (e.g., in 42d) could accelerate hydrolysis under acidic conditions versus aliphatic analogs.

Research Findings and Trends

  • Synthetic Optimization: Lower yields in some analogs (e.g., 16% for 42g in ) highlight challenges in sterically congested systems. Microwave-assisted synthesis or catalyst screening could improve efficiency.
  • Thermodynamic Stability: Cyclobutyl derivatives () exhibit higher melting points than aliphatic analogs, aligning with their rigid structures.

Biological Activity

tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate is a synthetic compound notable for its unique structural characteristics, which include a tert-butyl group, a carbamate moiety, and a chlorosulfonyl-substituted phenyl ring. This compound has gained attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity with various biological macromolecules.

  • Molecular Formula : C₁₂H₁₆ClNO₄S
  • Molecular Weight : 305.78 g/mol
  • CAS Number : 1823231-31-7

The chlorosulfonyl group enhances the compound's reactivity, allowing it to interact with nucleophilic sites on proteins and enzymes, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This property makes it a valuable tool in studying enzyme function and inhibition. The compound's mechanism involves:

  • Enzyme Inhibition : The chlorosulfonyl group can inhibit specific enzymes by modifying their active sites.
  • Protein Modification : It can alter the structure and function of proteins, potentially leading to therapeutic effects.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities, including:

  • Inhibition of Amyloid Beta Aggregation :
    • A study indicated that related compounds can act as both β-secretase and acetylcholinesterase inhibitors, preventing the aggregation of amyloid beta peptides (Aβ) which are implicated in Alzheimer's disease .
  • Protective Effects on Astrocytes :
    • In vitro studies showed that derivatives of this compound could protect astrocytes from death induced by Aβ1-42, reducing levels of pro-inflammatory cytokines such as TNF-α .
  • Oxidative Stress Reduction :
    • The compound has been linked to decreased oxidative stress markers in cellular models, suggesting potential neuroprotective properties .

Case Studies and Research Findings

StudyFocusFindings
In vitro study on astrocytesProtective effects against Aβ1-42Moderate reduction in cell death; decreased TNF-α levels but not statistically significant compared to controls .
Enzyme inhibition assaysβ-secretase and acetylcholinesterase inhibitionDemonstrated potential in preventing amyloid fibril formation .
Oxidative stress modelScopolamine-induced oxidative stressSignificant reduction in malondialdehyde (MDA) levels compared to untreated groups .

Comparative Analysis with Related Compounds

The unique properties of this compound can be contrasted with other structurally similar compounds:

Compound NameStructureUnique Features
tert-butyl carbamateSimple carbamate structurePrimarily used as a protecting group in organic synthesis.
tert-butyl N-{4-[(chlorosulfonyl)phenyl]methyl}carbamateIsomeric structureDifferent reactivity due to the position of the chlorosulfonyl group.
tert-butyl N-{3-[(methanesulfonyl)methyl]phenyl}methylcarbamateContains methanesulfonyl groupVariation in biological behavior compared to chlorosulfonyl derivatives.

Q & A

Basic: How can the synthesis of tert-Butyl N-{3-[(chlorosulfonyl)methyl]phenyl}carbamate be optimized for higher yield and purity?

Methodological Answer:
Optimization involves:

  • Reagent Selection : Use tert-butyl chloroformate with 3-[(chlorosulfonyl)methyl]aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts, improving reaction efficiency .
  • Reaction Conditions : Maintain temperatures between 0–25°C to control exothermic reactions and minimize side products .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from dichloromethane/hexane to isolate high-purity product (>95%) .
  • Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete sulfonation or carbamate formation) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .
  • Ventilation : Ensure adequate airflow (≥6 air changes/hour) to disperse hazardous gases (e.g., SO₂ from chlorosulfonyl degradation) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and decomposition .

Advanced: What spectroscopic techniques are most effective for characterizing this compound and validating its structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm carbamate (-NHCOO-) and chlorosulfonyl (-SO₂Cl) groups. Key peaks:
    • tert-butyl: δ 1.3–1.5 ppm (¹H); 28–30 ppm (¹³C).
    • Aromatic protons: δ 7.1–7.8 ppm (¹H) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <3 ppm error. Example: C₁₂H₁₅ClNO₄S requires m/z 304.0412 .
  • X-ray Crystallography : Resolve spatial arrangement of the chlorosulfonyl group and carbamate linkage (if crystalline) .

Advanced: How can researchers mitigate the reactivity challenges posed by the chlorosulfonyl group in this compound during synthetic applications?

Methodological Answer:

  • Controlled Reaction Conditions : Perform sulfonation at ≤0°C to suppress hydrolysis of -SO₂Cl to -SO₃H .
  • Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups) during multi-step syntheses .
  • Solvent Choice : Use anhydrous aprotic solvents (e.g., DCM, THF) to minimize nucleophilic attack by water .
  • Stabilizers : Add stabilizers like hydroquinone (0.1–1 wt%) to prevent radical-induced decomposition during storage .

Advanced: What strategies are employed to design derivatives of this compound for enhanced biological activity in medicinal chemistry research?

Methodological Answer:

  • Functional Group Modifications :
    • Replace chlorosulfonyl with sulfonamide (-SO₂NH₂) to improve solubility and reduce toxicity .
    • Introduce bioisosteres (e.g., trifluoromethyl for chlorosulfonyl) to enhance metabolic stability .
  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with varied substituents on the phenyl ring (e.g., -NH₂, -OCH₃) and assess enzyme inhibition (e.g., kinase assays) .
  • Prodrug Design : Convert carbamate to urea derivatives for targeted release in acidic environments (e.g., tumor tissues) .
  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity with targets like proteases or GPCRs .

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